![molecular formula C28H26FN7O B2606072 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-67-4](/img/structure/B2606072.png)
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. This core is substituted with a phenyl group, a piperazine ring that is further substituted with a fluorophenyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazolo[3,4-d]pyrimidin-4-amine core and the piperazine ring would likely result in the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amine groups might undergo reactions like acylation or alkylation. The phenyl rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and boiling point .Future Directions
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, often interact with G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors .
Mode of Action
The compound might bind to these receptors and modulate their activity. The exact nature of this modulation (agonism, antagonism, etc.) would depend on the specific interactions between the compound and the receptor .
Biochemical Pathways
Upon binding to its target, the compound could influence several downstream signaling pathways, such as the cAMP/PKA pathway or the IP3/DAG pathway, leading to changes in cellular activity .
Pharmacokinetics
The ADME properties of the compound would depend on several factors, including its size, polarity, and the presence of functional groups. For example, the presence of the piperazine ring might influence its absorption and distribution .
Result of Action
The ultimate effect of the compound would depend on the specific cells and tissues where its target receptors are expressed. For example, if the compound acts on serotonin receptors in the brain, it could potentially influence mood and behavior .
Action Environment
Various environmental factors, such as pH and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7O/c1-37-24-13-9-21(10-14-24)31-26-25-19-30-36(23-5-3-2-4-6-23)27(25)33-28(32-26)35-17-15-34(16-18-35)22-11-7-20(29)8-12-22/h2-14,19H,15-18H2,1H3,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTIICRMSFHUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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